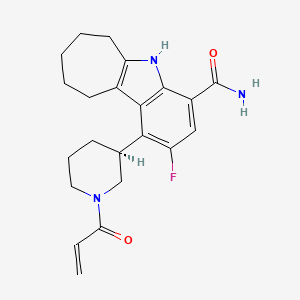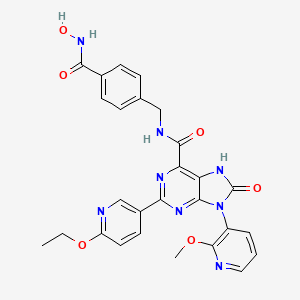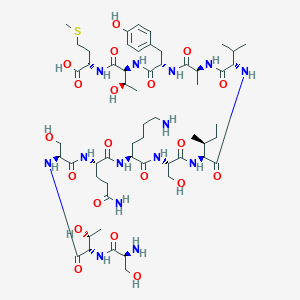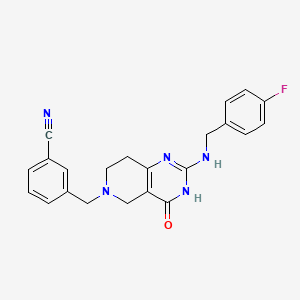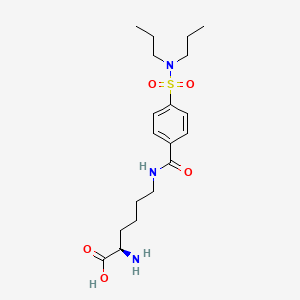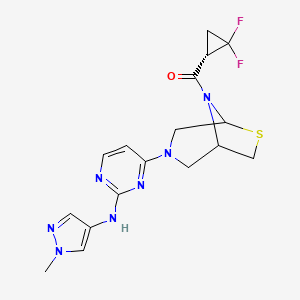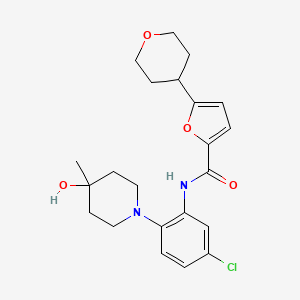
PCLAF degrader AD4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PCLAF degrader AD4 is a proteolysis targeting chimera (PROTAC) compound derived from artemisinin. It is designed to target and degrade the proliferating cell nuclear antigen clamp-associated factor (PCLAF), a protein implicated in various cancers. By degrading PCLAF, AD4 can inhibit tumor growth and promote apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AD4 involves the conjugation of an artemisinin derivative with a ligand that binds to PCLAF. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the PROTAC molecule. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the research institution or pharmaceutical company involved .
Industrial Production Methods
Industrial production of AD4 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet regulatory standards. The exact methods for industrial production are not publicly disclosed .
化学反応の分析
Types of Reactions
AD4 undergoes several types of chemical reactions, including:
Degradation: AD4 facilitates the degradation of PCLAF through the ubiquitin-proteasome system.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of AD4 include organic solvents, catalysts, and ligands specific to PCLAF and the E3 ubiquitin ligase. Reaction conditions typically involve controlled temperatures and pH to ensure optimal binding and degradation .
Major Products Formed
The major product formed from the reaction of AD4 with PCLAF is the degraded PCLAF protein, which is subsequently processed by the proteasome. This degradation leads to the upregulation of p21 and downregulation of phosphorylated retinoblastoma protein, promoting apoptosis in cancer cells .
科学的研究の応用
AD4 has several scientific research applications, including:
Cancer Research: AD4 is used to study the role of PCLAF in cancer progression and to develop targeted therapies for cancers overexpressing PCLAF.
Drug Discovery: AD4 serves as a tool for identifying and validating new therapeutic targets in cancer and other diseases.
Biological Studies: AD4 helps researchers understand the molecular mechanisms of protein degradation and the ubiquitin-proteasome system.
作用機序
AD4 exerts its effects by binding to PCLAF and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of PCLAF, marking it for degradation by the proteasome. The degradation of PCLAF leads to the activation of the p21/Rb axis, resulting in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately promoting apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Artemisinin: The parent compound of AD4, known for its anti-malarial properties.
Other PROTACs: Various PROTACs targeting different proteins, such as BRD4 and BET proteins.
Uniqueness of AD4
AD4 is unique due to its specific targeting of PCLAF, a protein overexpressed in many cancers. Its ability to effectively degrade PCLAF and activate the p21/Rb axis sets it apart from other PROTACs and therapeutic compounds .
特性
分子式 |
C55H78N4O15 |
|---|---|
分子量 |
1035.2 g/mol |
IUPAC名 |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N,N-bis[2-[[(1R,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]octanamide |
InChI |
InChI=1S/C55H78N4O15/c1-31-16-18-38-33(3)48(67-50-54(38)36(31)22-24-52(5,69-50)71-73-54)65-29-27-58(28-30-66-49-34(4)39-19-17-32(2)37-23-25-53(6)70-51(68-49)55(37,39)74-72-53)43(61)15-10-8-7-9-11-26-56-40-14-12-13-35-44(40)47(64)59(46(35)63)41-20-21-42(60)57-45(41)62/h12-14,31-34,36-39,41,48-51,56H,7-11,15-30H2,1-6H3,(H,57,60,62)/t31-,32-,33-,34-,36?,37?,38?,39?,41?,48+,49+,50-,51-,52-,53-,54-,55-/m1/s1 |
InChIキー |
ZLJLKXURBBWTFW-RJHWUJBZSA-N |
異性体SMILES |
C[C@@H]1CCC2[C@H]([C@H](O[C@H]3[C@@]24C1CC[C@](O3)(OO4)C)OCCN(CCO[C@@H]5[C@@H](C6CC[C@H](C7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN(CCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


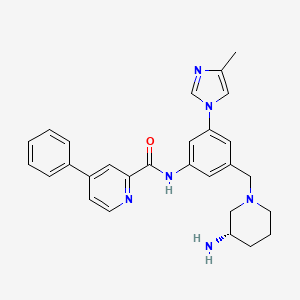
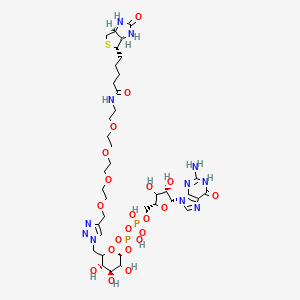
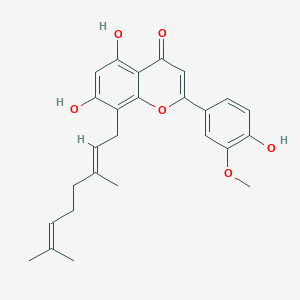
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
